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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Daurisoline-d2. It is designed to assist
researchers and professionals in drug development in understanding the analytical properties
of this deuterated bisbenzylisoquinoline alkaloid. This document details predicted spectral data,
outlines experimental protocols, and visualizes key signaling pathways associated with the
non-deuterated parent compound, Daurisoline.

Introduction to Daurisoline and its Deuterated
Analog

Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of
Menispermum dauricum. It has garnered significant interest in the scientific community for its
diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor
effects. Daurisoline is also recognized as a potent autophagy blocker, a mechanism with
therapeutic implications in cancer research.

Daurisoline-d2 is a deuterated analog of Daurisoline. The incorporation of deuterium isotopes
is @ common strategy in drug development to alter pharmacokinetic properties, such as
metabolic stability, without significantly changing the molecule's biological activity. The exact
positions of the two deuterium atoms in commercially available Daurisoline-d2 are not
consistently specified in publicly available literature. Therefore, this guide will present the
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analytical data for the parent compound, Daurisoline, and provide a comprehensive
explanation of the expected spectral changes resulting from deuteration.

Mass Spectrometry Data

Mass spectrometry is a critical tool for the structural elucidation and quantification of
Daurisoline. The fragmentation pattern provides valuable information about its complex
bisbenzylisoquinoline core.

Predicted Mass Spectrometry Data for Daurisoline

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated
molecule and key fragments of Daurisoline based on its molecular formula (C37H42N20s) and
known fragmentation pathways of similar alkaloids.

lon Formula Calculated m/z Description

[M+H]* C37H43N206" 611.3014 Protonated molecule

[M+Na]* C37H42N206Na* 633.2833 Sodium adduct
Cleavage of the

Fragment 1 C20H24NO3* 326.1751 ) )
diphenyl ether linkage
Cleavage of the

Fragment 2 C18H20NO3* 302.1438

benzyl group

Fragmentation Pathway of Daurisoline

The primary fragmentation of bisbenzylisoquinoline alkaloids like Daurisoline in positive ion
mode typically involves the cleavage of the diphenyl ether bond and the benzylic C-C bonds.
The resulting fragments correspond to the two isoquinoline moieties.
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m/z = 326.1751

Ether Cleavage

C)aurisoline [M+H]+\
m/z = 611.3014
J

Fragment 2
m/z = 302.1438

Benzylic Cleavage
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Proposed fragmentation of Daurisoline.

Expected Mass Spectrum of Daurisoline-d2

For Daurisoline-d2, the mass of the molecular ion ([M+H]*) will be shifted by +2 Da to
approximately 613.3139 m/z. The m/z of the fragment ions will also be shifted by +2 Da if the
deuterium atoms are located on that portion of the molecule. Without knowing the exact
location of the deuterium labels, it is not possible to definitively assign the mass shift to a
specific fragment. However, analysis of the mass shifts of the fragment ions can help to
elucidate the position of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is an indispensable technique for the detailed structural analysis of
Daurisoline. Although experimental NMR data for Daurisoline is not readily available in the
public domain, a representative dataset can be predicted based on the known chemical shifts
of closely related bisbenzylisoquinoline alkaloids.

Predicted *H and **C NMR Data for Daurisoline

The following tables present the predicted *H and 13C NMR chemical shifts for Daurisoline.
These values are based on the analysis of similar compounds and should be considered as a
reference. The exact chemical shifts can vary depending on the solvent and other experimental
conditions.

Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)
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Proton Predicted & (ppm) Multiplicity
Aromatic-H 6.0-7.5 m
O-CHs 35-39 S
N-CHs 23-2.6 S
Aliphatic-H 25-4.0 m

Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)

Carbon Predicted & (ppm)
Aromatic C 110 - 160

O-CHs 55-60

N-CHs 40 - 45

Aliphatic C 25-65

Expected NMR Spectrum of Daurisoline-d2

The introduction of two deuterium atoms in Daurisoline-d2 will lead to specific changes in its

NMR spectra:

e 1H NMR: The proton signal corresponding to the position of deuteration will disappear. If the
deuterium is on a carbon atom that also bears protons, the signal for the remaining proton(s)
will show a change in multiplicity and coupling constants. Protons on adjacent carbons may
also exhibit simplified splitting patterns.

e 13C NMR: The carbon atom directly bonded to a deuterium atom will show a characteristic
triplet in the proton-coupled 3C NMR spectrum due to C-D coupling. In a proton-decoupled
13C NMR spectrum, the signal for the deuterated carbon will be significantly attenuated or
absent due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times.

Experimental Protocols
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The following are detailed methodologies for the acquisition of mass spectrometry and NMR
data for Daurisoline and its deuterated analog.

Mass Spectrometry Experimental Protocol

Sample Preparation LC-MS/MS Analysis }

o< o o O D

Click to download full resolution via product page

Workflow for LC-MS/MS analysis.

o Sample Preparation: Dissolve an accurately weighed sample of Daurisoline-d2 in a suitable
solvent such as methanol to a final concentration of 1 mg/mL.

e Liquid Chromatography (LC):

[e]

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: Water with 0.1% formic acid.

[e]

Mobile Phase B: Acetonitrile with 0.1% formic acid.

o

[¢]

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then
return to initial conditions.

Flow Rate: 0.3 mL/min.

[¢]

o Injection Volume: 5 pL.
e Mass Spectrometry (MS):

o lonization Source: Electrospray lonization (ESI) in positive ion mode.
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o Capillary Voltage: 3.5 kV.

o Gas Temperature: 325 °C.

o Gas Flow: 8 L/min.

o Scan Range: m/z 100-1000 for full scan analysis.

o Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion
corresponding to [M+H]* of Daurisoline-d2 (m/z ~613.3).

NMR Spectroscopy Experimental Protocol

4 NMR Data Acquisition )
- Acquire 2D NMR spectra
(COSY, HSQC, HMBC)

Acquire 3C NMR spectrum
(proton decoupled)

o Acquire IH NMR spectrum

Click to download full resolution via product page

Sample Preparation

Workflow for NMR data acquisition.

e Sample Preparation: Dissolve 5-10 mg of Daurisoline-d2 in approximately 0.7 mL of a
suitable deuterated solvent (e.g., chloroform-d, CDCI3) in a 5 mm NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Use a standard pulse program.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Alonger acquisition time may be necessary due to the lower natural abundance of 13C.
o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
e 2D NMR Experiments:
o Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

o Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded
protons and carbons.

o Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-
carbon correlations, which is crucial for assigning the complex structure.

Signaling Pathways of Daurisoline

Daurisoline has been shown to modulate several key signaling pathways, which are central to
its pharmacological effects, particularly in cancer.

Inhibition of the AKT-HK2 Glycolysis Pathway

In lung cancer, Daurisoline has been reported to inhibit glycolysis by targeting the AKT-HK2
axis. It directly binds to AKT, preventing its phosphorylation and subsequent downstream
signaling that promotes the expression of hexokinase 2 (HK2), a key glycolytic enzyme.
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Daurisoline inhibits the AKT-HK2 pathway.

Modulation of the JAK2/STAT3 Pathway

In pancreatic cancer, Daurisoline has been shown to suppress tumor progression by inhibiting
the JAK2/STAT3 signaling pathway. It achieves this by binding to PPARa, preventing its
ubiquitination and degradation, which in turn leads to the suppression of JAK2/STAT3
signaling.
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Daurisoline and the JAK2/STAT3 pathway.

Autophagy Inhibition

Daurisoline is a known inhibitor of autophagy. It is thought to impair lysosomal function and
acidification, which are critical steps in the autophagic process. This blockade of autophagy can
sensitize cancer cells to chemotherapy.
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Mechanism of autophagy inhibition by Daurisoline.

« To cite this document: BenchChem. [An In-Depth Technical Guide to the Analytical
Characterization of Daurisoline-d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365218#daurisoline-d2-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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